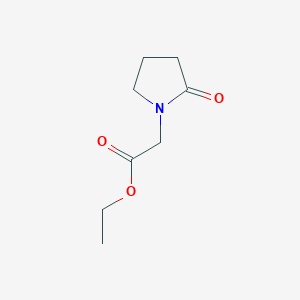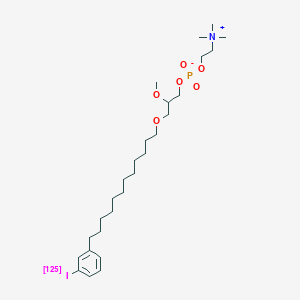
1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine, commonly known as iodinated lipid, is a synthetic compound that is used in scientific research. It is a phospholipid derivative that is used to label proteins and lipids in biological membranes. Iodinated lipids have been widely used in the study of membrane dynamics, protein-lipid interactions, and lipid signaling pathways.
Mécanisme D'action
The mechanism of action of iodinated lipids is based on their ability to label proteins and lipids in biological membranes. The iodine atom introduced at the sn-2 position of the glycerol backbone allows the iodinated lipid to be detected using various techniques, such as autoradiography or mass spectrometry. This allows researchers to track the movements and interactions of labeled proteins and lipids in biological membranes.
Biochemical and physiological effects:
Iodinated lipids do not have any known biochemical or physiological effects on cells or organisms. They are simply used as labeling agents in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using iodinated lipids in scientific research include their ability to label proteins and lipids in biological membranes, their high specificity, and their compatibility with various techniques, such as autoradiography or mass spectrometry. However, iodinated lipids also have some limitations, such as their potential toxicity and their limited availability.
Orientations Futures
There are several future directions for the use of iodinated lipids in scientific research. One direction is the development of new iodinated lipids with improved properties, such as increased specificity or reduced toxicity. Another direction is the application of iodinated lipids in the study of lipid signaling pathways and lipid metabolism. Finally, iodinated lipids could be used in the development of new drugs or therapies that target specific proteins or lipids in biological membranes.
Méthodes De Synthèse
The synthesis of iodinated lipids involves the reaction of a phospholipid with an iodinating agent. The most commonly used iodinating agent is iodine monochloride (ICl). The reaction between the phospholipid and ICl results in the introduction of an iodine atom at the sn-2 position of the glycerol backbone. The resulting iodinated lipid can then be purified and used in scientific research.
Applications De Recherche Scientifique
Iodinated lipids have been widely used in scientific research to study membrane dynamics, protein-lipid interactions, and lipid signaling pathways. They have been used to label proteins and lipids in biological membranes, allowing researchers to track their movements and interactions. Iodinated lipids have also been used to study lipid rafts, which are specialized regions of the cell membrane that are enriched in cholesterol and sphingolipids.
Propriétés
Numéro CAS |
121269-43-0 |
|---|---|
Formule moléculaire |
C27H49INO6P |
Poids moléculaire |
639.6 g/mol |
Nom IUPAC |
[3-[12-(3-(125I)iodanylphenyl)dodecoxy]-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H49INO6P/c1-29(2,3)19-21-34-36(30,31)35-24-27(32-4)23-33-20-14-12-10-8-6-5-7-9-11-13-16-25-17-15-18-26(28)22-25/h15,17-18,22,27H,5-14,16,19-21,23-24H2,1-4H3/i28-2 |
Clé InChI |
ZSEKDUVBISKQAJ-LYCVTSOGSA-N |
SMILES isomérique |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)[125I])OC |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC |
Synonymes |
1-O-(12-(2-iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine NM 294 NM-294 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



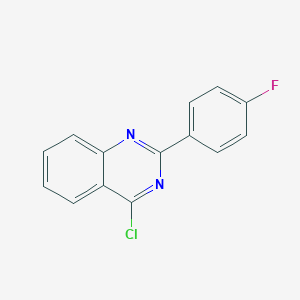
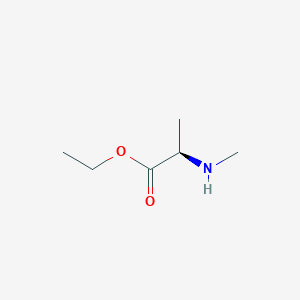
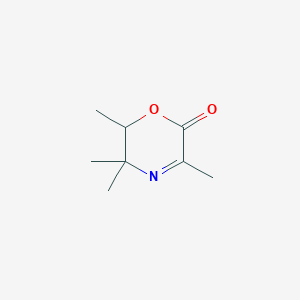
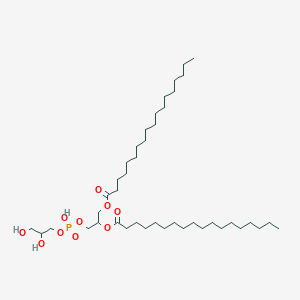
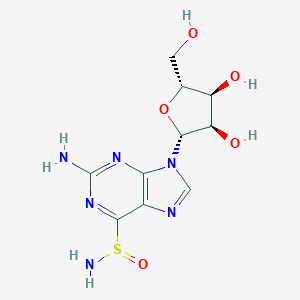

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)

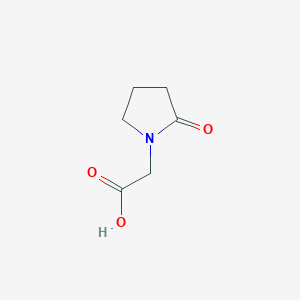


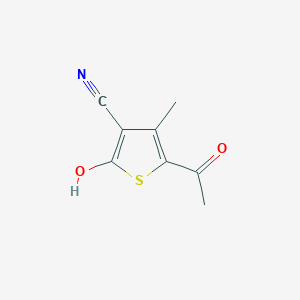
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
